ASP5878
CAS No.: 1453208-66-6
Cat. No.: VC0519531
Molecular Formula: C18H19F2N5O4
Molecular Weight: 407.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1453208-66-6 |
---|---|
Molecular Formula | C18H19F2N5O4 |
Molecular Weight | 407.4 g/mol |
IUPAC Name | 2-[4-[[5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidin-2-yl]amino]pyrazol-1-yl]ethanol |
Standard InChI | InChI=1S/C18H19F2N5O4/c1-27-14-5-15(28-2)17(20)13(16(14)19)10-29-12-7-21-18(22-8-12)24-11-6-23-25(9-11)3-4-26/h5-9,26H,3-4,10H2,1-2H3,(H,21,22,24) |
Standard InChI Key | VDZZYOJYLLNBTD-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC |
Canonical SMILES | COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)NC3=CN(N=C3)CCO)F)OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Identity
ASP5878 is identified by several chemical designations, including the International Union of Pure and Applied Chemistry (IUPAC) name 2-(4-((5-((2,6-difluoro-3,5-dimethoxyphenyl)methoxy)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)ethan-1-ol . The compound is also known by the Chemical Abstracts Service (CAS) registry number 1453208-66-6 .
Physical and Chemical Properties
ASP5878 has a molecular formula of C18H19F2N5O4 and a molecular weight of 407.4 grams per mole . The structure features a pyrazole ring connected to an ethanol group, with the pyrazole nitrogen linking to a pyrimidine ring through an amino bridge. The pyrimidine ring is further connected to a 2,6-difluoro-3,5-dimethoxyphenyl group via a methoxy linker. This structural arrangement contributes to the compound's selective binding to the ATP-binding pocket of FGFR kinases .
Structural Development
The development of ASP5878 involved specific structural modifications to improve its pharmacological properties. The compound was derived from a lead molecule (compound 1) through targeted chemical modifications. An ether linker was introduced in place of an ethylene linker to enhance metabolic stability based on predictions of potential metabolites . Additionally, the conversion of a phenyl moiety into a pyrazole ring resulted in suppressed human ether-á-go-go related gene (hERG) channel inhibitory activity, an important consideration for cardiac safety . This structural optimization was likely achieved by reducing the π-electrical density of the aromatic ring, which weakened π-π stacking interactions with Phe656 in the hERG channel .
Mechanism of Action
FGFR Inhibition Profile
Downstream Signaling Inhibition
Preclinical Studies
Effects on Urothelial Cancer Cell Lines
In studies involving 23 urothelial cancer cell lines, ASP5878 selectively inhibited the proliferation of cell lines harboring FGFR3 point mutations or fusions, including UM-UC-14, RT-112, RT4, and SW 780 . Notably, the compound maintained its efficacy against chemotherapy-resistant urothelial cancer cell lines, including adriamycin-resistant UM-UC-14 cells with multidrug resistance protein 1 (MDR1) overexpression and gemcitabine-resistant RT-112 cells .
An interesting finding in gemcitabine-resistant RT-112 cells was the elevated expression of c-MYC, an oncoprotein, compared to the parental cell line. ASP5878 treatment decreased c-MYC expression in both the parental and gemcitabine-resistant RT-112 cell lines, suggesting a potential mechanism for its activity against chemotherapy-resistant cells .
Hepatocellular Carcinoma Models
Urothelial Cancer Models
In urothelial cancer xenograft models, once-daily oral administration of ASP5878 exerted potent antitumor activities in UM-UC-14, RT-112, and gemcitabine-resistant RT-112 models without adversely affecting body weight . These results support the potential of ASP5878 as an oral targeted therapy for urothelial cancers with FGFR3 alterations, even after the acquisition of chemotherapy resistance .
Pharmacokinetic Properties
Absorption and Bioavailability
ASP5878 demonstrates favorable pharmacokinetic properties that support its development as an oral therapeutic agent. The compound exhibits high oral bioavailability in both rats and dogs, indicating efficient absorption following oral administration . This high bioavailability contributes to its effectiveness as an oral treatment in preclinical models.
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